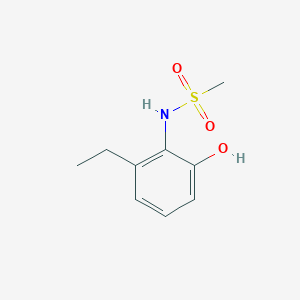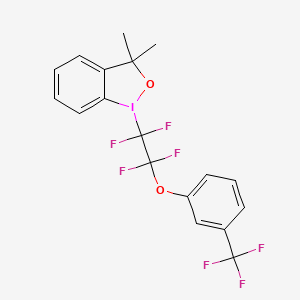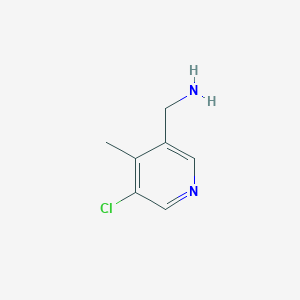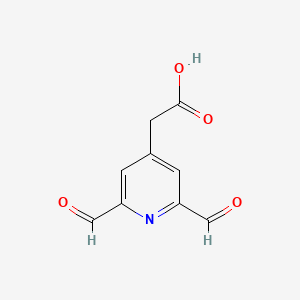
2-Bromo-3-(cyclohexylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO. It consists of a bromine atom, a cyclohexylmethyl group, and a hydroxyl group attached to a benzene ring. This compound is a derivative of bromophenol, which is known for its various applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3-(cyclohexylmethyl)phenol can be synthesized through several methods. One common approach involves the bromination of 3-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of diethyl dibromomalonate as a brominating reagent. This reaction is performed by heating substituted cyclohexanones in neat diethyl dibromomalonate at 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of cyclohexylmethyl ketones or aldehydes.
Reduction: Formation of cyclohexylmethylbenzene or cyclohexylmethyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-3-(cyclohexylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
2-Bromo-3-(cyclohexylmethyl)phenol can be compared with other bromophenol derivatives:
2-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and less sterically hindered.
3-Bromophenol: Similar structure but without the cyclohexylmethyl group, leading to different reactivity and applications.
4-Bromophenol: The bromine atom is in a different position, affecting its chemical properties and reactivity.
The presence of the cyclohexylmethyl group in this compound makes it unique, providing increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
2-bromo-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
Clave InChI |
RMAKRAWFOKNMCV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C(=CC=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
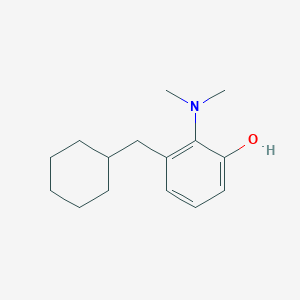
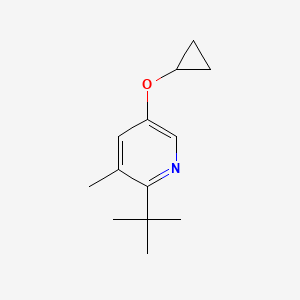

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
